molecular formula C16H16CoN2O2 B8071536 2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt

2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt

Cat. No.: B8071536
M. Wt: 327.24 g/mol
InChI Key: ZDOQGMOUYKWIFO-URPJZVTBSA-N
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Description

2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt is a coordination compound that features a cobalt ion complexed with a ligand containing both phenol and diamino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt typically involves the coordination of cobalt ions with the organic ligandThe final step involves the coordination of the ligand with cobalt ions under controlled conditions, often in the presence of a suitable solvent and at a specific pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation states of cobalt complexes, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt exerts its effects involves the coordination of the cobalt ion with the ligand, which can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cobalt coordination complexes with different ligands, such as:

  • Cobalt(II) acetylacetonate
  • Cobalt(III) chloride
  • Cobalt(II) nitrate

Uniqueness

What sets 2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt apart is its unique ligand structure, which provides specific reactivity and properties not found in other cobalt complexes. This uniqueness makes it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry .

Properties

IUPAC Name

cobalt;2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dienyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.Co/c17-13(9-11-5-1-3-7-15(11)19)14(18)10-12-6-2-4-8-16(12)20;/h1-10,19-20H,17-18H2;/b13-9-,14-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQGMOUYKWIFO-URPJZVTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=CC2=CC=CC=C2O)N)N)O.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\N)/C(=C/C2=CC=CC=C2O)/N)O.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16CoN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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